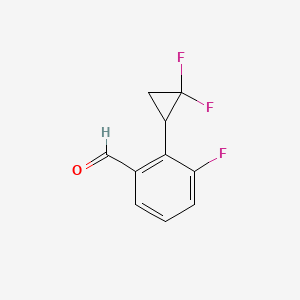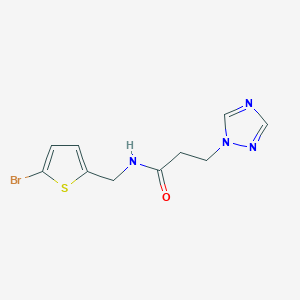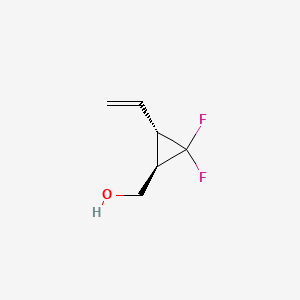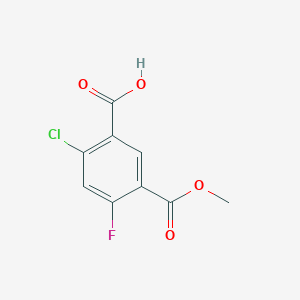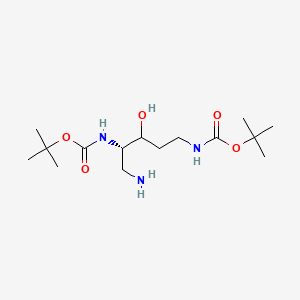
Di-tert-butyl ((4S)-5-amino-3-hydroxypentane-1,4-diyl)dicarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Di-tert-butyl ((4S)-5-amino-3-hydroxypentane-1,4-diyl)dicarbamate is a compound commonly used in organic synthesis. It is known for its role in protecting amine groups during chemical reactions, which is crucial in the synthesis of peptides and other complex molecules. This compound is often referred to as a Boc-protected amine due to the presence of the tert-butoxycarbonyl (Boc) group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Di-tert-butyl ((4S)-5-amino-3-hydroxypentane-1,4-diyl)dicarbamate typically involves the reaction of tert-butyl dicarbonate with an appropriate amine. The reaction is usually carried out in the presence of a base such as sodium bicarbonate or 4-dimethylaminopyridine (DMAP) in an organic solvent like acetonitrile .
Industrial Production Methods
Industrially, the compound is produced using similar methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process often involves the use of automated synthesis platforms to streamline the production and ensure consistency .
Chemical Reactions Analysis
Types of Reactions
Di-tert-butyl ((4S)-5-amino-3-hydroxypentane-1,4-diyl)dicarbamate undergoes several types of chemical reactions, including:
Substitution Reactions: The Boc group can be substituted with other protecting groups or functional groups.
Deprotection Reactions: The Boc group can be removed using acids such as trifluoroacetic acid or hydrochloric acid in methanol.
Common Reagents and Conditions
Substitution: Reagents like DMAP and acetonitrile are commonly used.
Deprotection: Trifluoroacetic acid or hydrochloric acid in methanol are typical reagents.
Major Products
The major products formed from these reactions include the deprotected amine and the corresponding Boc derivatives .
Scientific Research Applications
Di-tert-butyl ((4S)-5-amino-3-hydroxypentane-1,4-diyl)dicarbamate is widely used in scientific research, particularly in:
Mechanism of Action
The compound exerts its effects by protecting the amine group from unwanted reactions. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection. This selective protection and deprotection are crucial in multi-step synthesis processes .
Comparison with Similar Compounds
Similar Compounds
- Diethyl pyrocarbonate
- Dimethyl dicarbonate
- Ethyl chloroformate
- Phosgene
Uniqueness
Di-tert-butyl ((4S)-5-amino-3-hydroxypentane-1,4-diyl)dicarbamate is unique due to its stability under basic conditions and its ability to be selectively removed under acidic conditions. This makes it particularly useful in peptide synthesis, where selective protection and deprotection are essential .
Properties
Molecular Formula |
C15H31N3O5 |
|---|---|
Molecular Weight |
333.42 g/mol |
IUPAC Name |
tert-butyl N-[(2S)-1-amino-3-hydroxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentan-2-yl]carbamate |
InChI |
InChI=1S/C15H31N3O5/c1-14(2,3)22-12(20)17-8-7-11(19)10(9-16)18-13(21)23-15(4,5)6/h10-11,19H,7-9,16H2,1-6H3,(H,17,20)(H,18,21)/t10-,11?/m0/s1 |
InChI Key |
NDYYAOXJMBKTEU-VUWPPUDQSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCC([C@H](CN)NC(=O)OC(C)(C)C)O |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(C(CN)NC(=O)OC(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


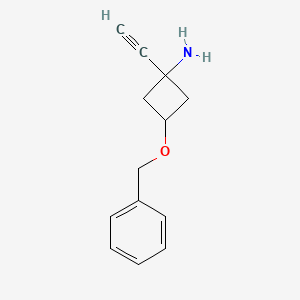
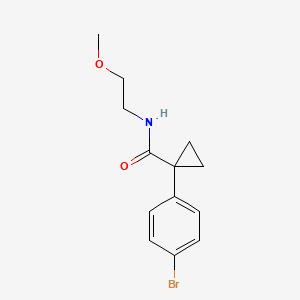
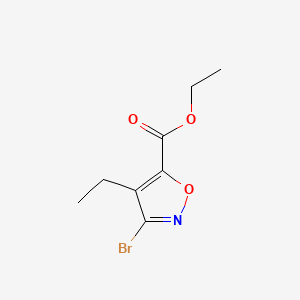
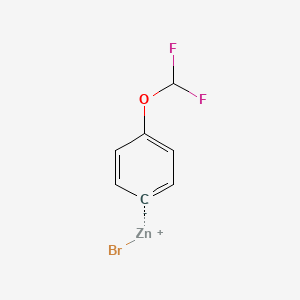
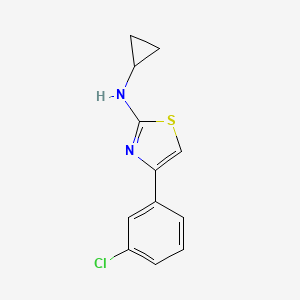
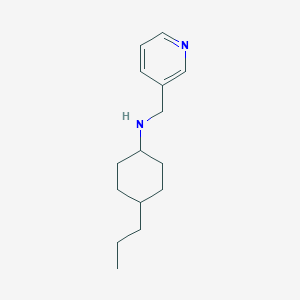
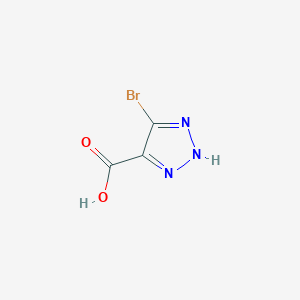

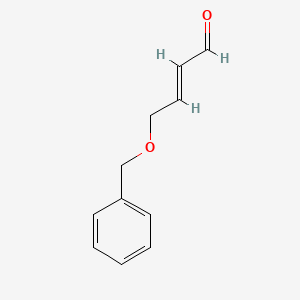
![3-Aminotetrahydrofuro[2,3-c]pyridine-5,7(4H,6H)-dione](/img/structure/B14896723.png)
